

# Discovery and development history of Atrasentan

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Development of Atrasentan

#### Introduction

**Atrasentan** is a potent, orally bioavailable, and selective endothelin A (ET A) receptor antagonist.[1][2] Initially investigated for its potential in oncology, its development trajectory pivoted towards treating chronic kidney diseases.[3][4] This strategic shift culminated in its accelerated approval by the U.S. Food and Drug Administration (FDA) in April 2025 for the reduction of proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) at risk of rapid disease progression.[5] Marketed under the brand name Vanrafia, **Atrasentan** represents a significant advancement in targeting the endothelin pathway for renal protection.

The core mechanism of **Atrasentan** involves blocking the ET A receptor, thereby mitigating the downstream pathological effects of endothelin-1 (ET-1), a potent vasoconstrictor implicated in renal inflammation, fibrosis, and proteinuria. Its high selectivity for the ET A receptor over the ET B receptor is a key characteristic of its pharmacological profile.

## **Discovery and Preclinical Development**

**Atrasentan** (also known as ABT-627) was first discovered and developed by Abbott Laboratories (now AbbVie) in the 1990s. The initial research focused on its potential as an anticancer agent, particularly for hormone-refractory prostate cancer, where the endothelin axis is often upregulated.



#### **Mechanism of Action**

Endothelin-1 (ET-1) is a powerful peptide that exerts its effects by binding to two receptor subtypes: ET A and ET B. In the kidneys, the activation of the ET A receptor by ET-1 is linked to vasoconstriction, mesangial cell proliferation, inflammation, and fibrosis, all of which contribute to the pathogenesis of chronic kidney disease and the progression of proteinuria.

Atrasentan competitively and selectively antagonizes the ET A receptor, preventing ET-1 binding and inhibiting these detrimental downstream signaling cascades.



Click to download full resolution via product page

Caption: Atrasentan blocks the ET-1/ETA receptor signaling pathway.

## **Preclinical Pharmacology**



Preclinical studies were instrumental in characterizing the selectivity and efficacy of **Atrasentan**. In vitro binding assays demonstrated its high affinity and selectivity for the ET A receptor. Subsequent studies in various animal models of renal disease confirmed its potential for reducing proteinuria and preserving kidney structure.

Table 1: Preclinical Quantitative Data for **Atrasentan** 

| Parameter                           | Value                            | Species/System                        | Reference |
|-------------------------------------|----------------------------------|---------------------------------------|-----------|
| Receptor Binding<br>Affinity (Ki)   |                                  |                                       |           |
| ET A Receptor                       | 0.034 nM                         | In vitro                              |           |
| ET B Receptor                       | 63.3 nM                          | In vitro                              |           |
| Selectivity                         | >1800-fold for ET A<br>over ET B | In vitro                              |           |
| Inhibition of UGT<br>Enzymes (IC50) |                                  |                                       |           |
| UGT1A1                              | 7.5 μΜ                           | Human Liver<br>Microsomes             |           |
| UGT2B7                              | 29.0 μΜ                          | Human Liver<br>Microsomes             |           |
| In Vivo Efficacy                    |                                  |                                       |           |
| Urinary Albumin Excretion Reduction | Up to 60%                        | Rodent models of diabetic nephropathy |           |

| Mean Arterial Pressure Reduction | Significant | Rodent and canine models | |

# **Experimental Protocol: Preclinical Renal Disease Model**

A common experimental design to evaluate **Atrasentan** in a preclinical setting involves using genetic models of diabetic nephropathy, such as the BTBR ob/ob mouse.



- Animal Model Selection: BTBR ob/ob mice, which spontaneously develop hyperglycemia and progressive proteinuria, are selected.
- Study Initiation: At 8 weeks of age, baseline measurements of body weight, blood glucose, and urinary albumin-to-creatinine ratio (UACR) are taken.
- Randomization and Administration: Mice are randomized into two groups: a control group receiving a vehicle and a treatment group receiving Atrasentan (e.g., 10 mg/kg/day) administered via oral gavage.
- Treatment Duration: The treatment continues for 12-16 weeks to allow for the development of significant renal pathology in the control group.
- Endpoint Analysis:
  - Urine Analysis: 24-hour urine is collected periodically to measure UACR, a key marker of kidney damage.
  - Blood Analysis: Blood samples are collected to monitor glucose levels and serum creatinine.
  - Histopathology: At the end of the study, kidneys are harvested. Sections are stained (e.g., with Periodic acid-Schiff and Masson's trichrome) to assess glomerulosclerosis and interstitial fibrosis.
  - Immunohistochemistry: Staining for specific markers like Collagen IV is performed to quantify fibrosis. Podocyte numbers are assessed using markers like WT1 to evaluate podocyte preservation.





Click to download full resolution via product page

Caption: A typical workflow for a preclinical study of **Atrasentan**.

## **Clinical Development**

The clinical development of **Atrasentan** has been a decades-long journey marked by a significant shift in therapeutic focus from oncology to nephrology.

## **Initial Trials in Oncology**

**Atrasentan** underwent extensive clinical testing, including Phase III trials, for metastatic hormone-refractory prostate cancer. The rationale was based on the role of the endothelin axis in promoting cancer cell proliferation. However, these trials ultimately failed to demonstrate a significant improvement in efficacy compared to standard chemotherapy, leading to the discontinuation of its development for cancer indications.

#### **Pivot to Chronic Kidney Disease**

The well-understood role of ET-1 in kidney damage provided a strong rationale to repurpose **Atrasentan** for chronic kidney disease (CKD). Development was re-initiated to study its effects on patients with diabetic kidney disease and other proteinuric glomerular diseases.

The Study of Diabetic Nephropathy with **Atrasentan** (SONAR) was a pivotal Phase III trial designed to assess the renal protective effects of **Atrasentan**. A key feature of its design was an initial "enrichment" period where all participants received **Atrasentan**. This allowed for the identification of "responders" (those with a significant reduction in albuminuria) who were then randomized to continue with **Atrasentan** or placebo. This design aimed to maximize the potential treatment benefit while minimizing safety concerns like fluid retention. The trial met its primary endpoint, demonstrating that **Atrasentan** reduced the risk of renal events in patients with type 2 diabetes and CKD.





Click to download full resolution via product page

Caption: Logical flow of the SONAR clinical trial's enrichment design.



Following promising results, development focused on IgAN, a major cause of CKD.

- AFFINITY (Phase II): This open-label "basket" study evaluated **Atrasentan** in several proteinuric glomerular diseases, including a cohort of IgAN patients. The results showed rapid, significant, and sustained reductions in proteinuria.
- ALIGN (Phase III): This global, randomized, double-blind, placebo-controlled trial was the
  confirmatory study for IgAN. A pre-specified interim analysis at 36 weeks met the primary
  endpoint, demonstrating a statistically significant and clinically meaningful reduction in
  proteinuria compared to placebo. These results formed the basis for the accelerated FDA
  approval.

Table 2: Key Clinical Trial Results for Atrasentan in Kidney Disease

| Trial<br>(Indication) | N   | Treatment                            | Primary<br>Endpoint              | Result                                                                             | Reference |
|-----------------------|-----|--------------------------------------|----------------------------------|------------------------------------------------------------------------------------|-----------|
| AFFINITY<br>(IgAN)    | 20  | 0.75 mg<br>Atrasentan                | Change in<br>UPCR                | Mean reduction from baseline:-38.1% at 6 weeks-48.3% at 12 weeks-54.7% at 24 weeks |           |
| ALIGN (IgAN)          | 340 | 0.75 mg<br>Atrasentan<br>vs. Placebo | Change in<br>UPCR at 36<br>weeks | 36.1% reduction with Atrasentan vs. Placebo (p<0.0001)                             |           |

| SONAR (Diabetic Kidney Disease) | 5117 (enrichment) | 0.75 mg **Atrasentan** vs. Placebo | Composite of sustained creatinine doubling or kidney failure | Met primary endpoint, reduced risk of renal events | |



## **Experimental Protocol: ALIGN Phase III Trial**

The ALIGN study protocol provides a blueprint for a robust clinical trial in IgAN.

- Patient Population: The trial enrolled approximately 340 patients with biopsy-proven IgAN at risk of progressive kidney function loss. Key inclusion criteria included a total urine protein of ≥1 g/day and an eGFR of at least 30 mL/min/1.73 m², despite being on a maximally tolerated and stable dose of a RAS inhibitor.
- Study Design: A randomized, double-blind, placebo-controlled design was used. Patients
  were randomized 1:1 to receive either 0.75 mg of Atrasentan orally once daily or a matching
  placebo.
- Treatment and Follow-up: The double-blind treatment period was planned for approximately 2.5 years (132 weeks).
- Endpoints:
  - Primary (Interim): The primary efficacy endpoint for the interim analysis was the change in proteinuria (measured by UPCR) from baseline to 36 weeks.
  - Confirmatory (Final): The final primary endpoint is the change in kidney function from baseline to week 136, as measured by eGFR.
- Safety Monitoring: Key safety parameters included monitoring for fluid retention (edema),
   anemia, and liver function, which are known class effects of endothelin receptor antagonists.

#### **Pharmacokinetics and Metabolism**

**Atrasentan** is rapidly absorbed after oral administration and is highly bound to plasma proteins. It has a relatively long half-life, which supports once-daily dosing.

Table 3: Human Pharmacokinetic Parameters of Atrasentan



| Parameter                              | Value            | Condition        | Reference |
|----------------------------------------|------------------|------------------|-----------|
| Time to Peak (T max                    | ~0.5 - 1.7 hours | Single oral dose |           |
| Terminal Half-Life (t ½                | ~24 - 41 hours   | Single oral dose |           |
| Apparent Oral<br>Clearance (CL/F)      | 19 L/h           |                  |           |
| Apparent Volume of Distribution (Vd/F) | ~1180 L          | Steady-state     |           |

| Plasma Protein Binding | >99% (primarily albumin) | In vitro | |

**Atrasentan** is extensively metabolized in the liver, with approximately half of its metabolism occurring via the cytochrome P450 3A (CYP3A) enzyme system and the other half via glucuronidation by multiple uridine 5'-diphospho-glucuronosyltransferases (UGTs).

#### Conclusion

The history of **Atrasentan** is a compelling example of drug repurposing and perseverance in pharmaceutical development. Originally synthesized in the 1990s and failing to meet endpoints in oncology, a deeper understanding of its mechanism of action provided a new path forward in nephrology. Rigorous preclinical and clinical testing, highlighted by the innovative design of the SONAR trial and the success of the ALIGN trial, ultimately validated its role as a targeted therapy for IgA nephropathy. The journey of **Atrasentan** from an abandoned cancer drug to an approved treatment for a rare kidney disease underscores the complex, lengthy, and often unpredictable path of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medkoo.com [medkoo.com]
- 2. Atrasentan: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atrasentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. drughunter.com [drughunter.com]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Discovery and development history of Atrasentan].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665830#discovery-and-development-history-of-atrasentan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com